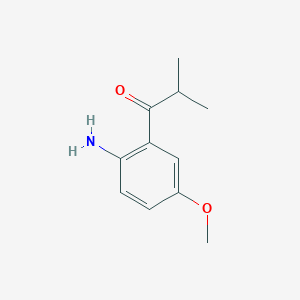![molecular formula C22H38BrN B14253638 N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide CAS No. 477782-20-0](/img/structure/B14253638.png)
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide typically involves the reaction of 4-ethenylphenylbutyl bromide with N,N-dimethyloctan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted quaternary ammonium compounds.
科学的研究の応用
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes, leading to disruption of membrane integrity and function. This interaction is often mediated through electrostatic interactions between the positively charged nitrogen atom and negatively charged components of the cell membrane.
類似化合物との比較
Similar Compounds
N-(4-Ethenylphenyl)acetamide: Another compound with a similar structure but different functional groups.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with a similar backbone but different substituents.
Uniqueness
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
477782-20-0 |
|---|---|
分子式 |
C22H38BrN |
分子量 |
396.4 g/mol |
IUPAC名 |
4-(4-ethenylphenyl)butyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C22H38N.BrH/c1-5-7-8-9-10-12-19-23(3,4)20-13-11-14-22-17-15-21(6-2)16-18-22;/h6,15-18H,2,5,7-14,19-20H2,1,3-4H3;1H/q+1;/p-1 |
InChIキー |
AZMZPXMLJLXDSO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(C)CCCCC1=CC=C(C=C1)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


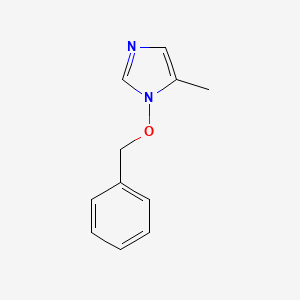
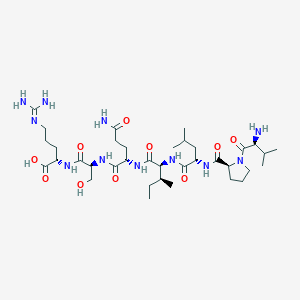
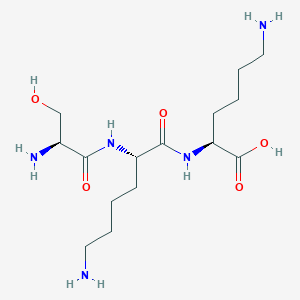
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
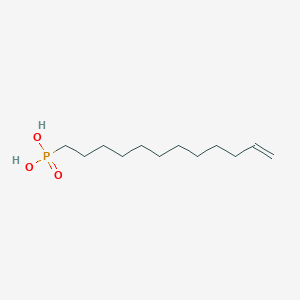
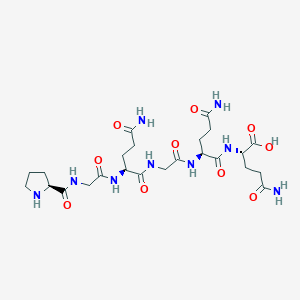

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
